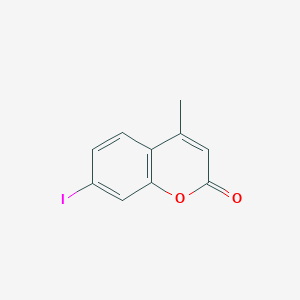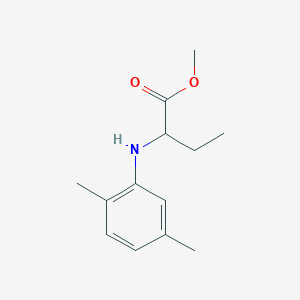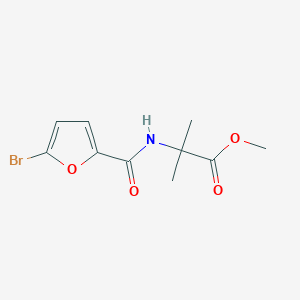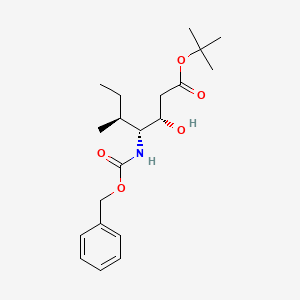![molecular formula C13H9BrN2O2 B14907610 3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core linked to a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 5-bromopyridin-2-amine with a benzofuran derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require heating to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Toluene, ethyl acetate, and methanol are commonly used.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can facilitate binding to these targets, while the benzofuran core can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the benzofuran core.
3-Amino-2-bromopyridine: Another bromopyridine derivative with different substitution patterns.
Uniqueness
3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core and a bromopyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H9BrN2O2 |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
3-[(5-bromopyridin-2-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H9BrN2O2/c14-8-5-6-11(15-7-8)16-12-9-3-1-2-4-10(9)13(17)18-12/h1-7,12H,(H,15,16) |
InChI Key |
RUJAXARQZZSRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
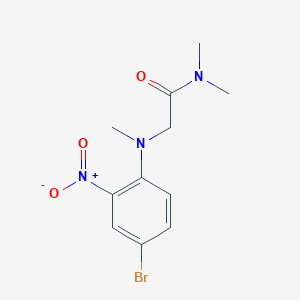
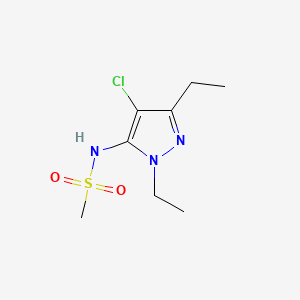
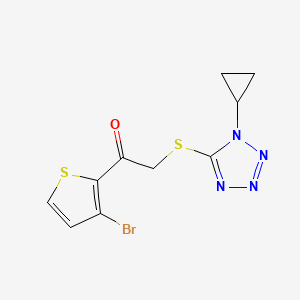
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)

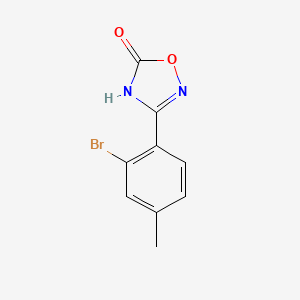
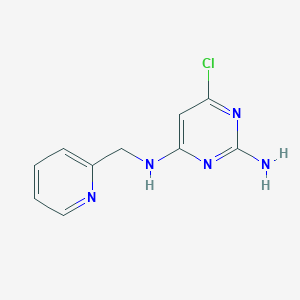
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
